Serabelisib is classified as a small molecule drug and is categorized under phosphatidylinositol 3-kinase inhibitors. It has been evaluated in clinical trials for its efficacy against several types of cancer, including breast cancer, endometrial cancer, and head and neck cancers . The compound is currently in Phase 2 clinical trials, indicating its advanced stage of development .
Serabelisib features a complex molecular structure characterized by its pyrazolo[1,5-a]pyrimidine core. The molecular formula is , with an InChIKey of BLGWHBSBBJNKJO-UHFFFAOYSA-N . The specific arrangement of atoms allows Serabelisib to effectively bind to the ATP-binding pocket of phosphatidylinositol 3-kinase delta and gamma isoforms.
These structural attributes contribute to its competitive inhibition of phosphatidylinositol 3-kinase activity.
Serabelisib primarily undergoes one significant reaction in its mechanism of action:
This reaction illustrates how Serabelisib binds competitively to the ATP-binding site of phosphatidylinositol 3-kinase delta and gamma isoforms, inhibiting their enzymatic activity. The compound does not undergo significant decomposition under physiological conditions, allowing it to maintain efficacy during therapeutic applications.
The mechanism of action for Serabelisib revolves around its ability to inhibit phosphatidylinositol 3-kinase delta and gamma isoforms by binding to their ATP-binding pockets. This competitive inhibition prevents adenosine triphosphate from binding, which is critical for the enzyme's activity in phosphorylating downstream signaling molecules involved in cell growth and survival . By disrupting this signaling pathway, Serabelisib can induce cell cycle arrest and promote apoptosis in cancer cells.
While specific data such as melting point or boiling point are not widely available due to the investigational status of Serabelisib, it is known to exhibit:
The compound's chemical properties include:
Serabelisib has shown promise in preclinical studies demonstrating antitumor activity against various cancers where the phosphatidylinositol 3-kinase pathway is dysregulated. It has been evaluated in multiple cancer cell lines and animal models, providing a rationale for further clinical trials aimed at assessing its efficacy in human patients . The ongoing research suggests that Serabelisib could be a valuable addition to targeted cancer therapies, particularly for patients with aberrations in the phosphatidylinositol 3-kinase signaling pathway.
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 168113-32-4
CAS No.: 35154-48-4
CAS No.: